molecular formula C19H18N4O3S B2867354 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1903165-66-1

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2867354
CAS RN: 1903165-66-1
M. Wt: 382.44
InChI Key: NXWHZPAACZFKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents and Dual Inhibitors

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Research demonstrates the potential of similar compounds as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, contributing significantly to antitumor therapies. For instance, certain derivatives are noted for their exceptional inhibition of human TS and human DHFR, indicating their potential as potent antitumor agents (Gangjee et al., 2009).

Antimicrobial Agents

  • Antimicrobial Activity : Some derivatives of similar compounds have been synthesized as antimicrobial agents. These derivatives have demonstrated good antibacterial and antifungal activities, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antiallergic Agents

  • Antiallergic Compounds : Research has also explored the use of related compounds as antiallergic agents. Certain N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and tested for their antiallergic potency, with some compounds showing significantly higher potency than existing antiallergic drugs (Menciu et al., 1999).

Biological Evaluation and Computational Calculations

  • Molecular Imprinted Polymers : There has been research into the use of certain derivatives in molecular imprinted polymers, with evaluations including antimicrobial activities and molecular docking studies. These studies provide insight into the potential application of such compounds in advanced materials science (Fahim & Abu-El Magd, 2021).

Antifolate and Antitumor Agents

  • Antifolate Properties : Certain analogues of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide have been identified as having antifolate properties, which are crucial in antitumor therapies. These compounds have been evaluated for their inhibitory effect against tumor cell lines, suggesting their utility in cancer treatment (Gangjee et al., 2006).

In Vitro Cytotoxic Activity

  • In Vitro Cytotoxic Activity Evaluation : Research has also focused on synthesizing derivatives of these compounds to evaluate their cytotoxic activity in vitro against various cancer cell lines. This research is integral in discovering new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-22-11-12(13-4-2-3-5-15(13)22)10-16(24)20-7-8-23-18(25)17-14(6-9-27-17)21-19(23)26/h2-6,9,11H,7-8,10H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWHZPAACZFKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.